Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

Catalog No.
S750046
CAS No.
13734-36-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl...

CAS Number

13734-36-6

Product Name

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Synonyms

Boc-sarcosine;Boc-Sar-OH;13734-36-6;N-Boc-sarcosine;N-(tert-butoxycarbonyl)-N-methylglycine;t-Boc-sarcosine;Boc-N-methylglycine;N-Boc-N-Methylglycine;YRXIMPFOTQVOHG-UHFFFAOYSA-N;MFCD00037795;SBB065787;Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;[(tert-Butoxycarbonyl)(methyl)amino]aceticacid;2-{[(tert-butoxy)carbonyl](methyl)amino}aceticacid;N-(tert-butoxycarbonyl)sarcosine;N-[tert-butoxycarbonyl]sarcosine;2-((tert-Butoxycarbonyl)(methyl)amino)aceticacid;2-[(tert-butoxycarbonyl)(methyl)amino]aceticacid;N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine;N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine;Glycine,N-((1,1-dimethylethoxy)carbonyl)-N-methyl-;BocSarcosine;N-Bocsarcosine;N-t-Boc-sarcosine;SARCOSINE,N-TERT.BUTYLOXYCARBONYL

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Peptide Synthesis

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, also known as BOC-Sarcosine (where Sarcosine is N-methylglycine), is a valuable building block in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, allowing for the selective attachment of other amino acids to form peptides.

Synthesis of Sarcosine-Containing Molecules

BOC-Sarcosine is a useful precursor for the synthesis of various molecules containing the sarcosine moiety. Sarcosine is a naturally occurring amino acid derivative found in several biological processes. By removing the BOC protecting group, BOC-Sarcosine can be incorporated into pharmaceuticals, cosmetics, and other research applications.

Origin

t-Boc-Sarcosine is a synthetic compound not found naturally.

Significance

This molecule serves as a protected derivative of sarcosine (N-methylglycine). The t-Boc (tert-Butoxycarbonyl) group protects the amino group (N-terminus) of sarcosine, allowing for selective manipulation of the carboxy group (C-terminus) during peptide synthesis. Once the peptide chain is built, the t-Boc group can be removed under specific conditions to reveal the free amino group of sarcosine, essential for proper peptide function [].


Molecular Structure Analysis

t-Boc-Sarcosine possesses the core structure of glycine (central carbon bonded to an amino group, a hydrogen atom, and an acetic acid group) with a methyl group attached to the nitrogen of the amino group (characteristic of sarcosine). The amino group is further capped with a bulky t-Boc group (tert-Butyl group bonded to a carbonyl group) [].

Key features:

  • The presence of the t-Boc group protects the amino group from unwanted reactions during peptide synthesis.
  • The methyl group differentiates sarcosine from glycine.

Chemical Reactions Analysis

Synthesis

t-Boc-Sarcosine can be synthesized through various methods, including the reaction of sarcosine with di-tert-butyl dicarbonate (Boc anhydride).

Sarcosine  + Boc₂O →  t-Boc-Sarcosine + CO₂

Deprotection

The t-Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group of sarcosine [].

Peptide chain formation

t-Boc-Sarcosine can be coupled with other protected amino acids to form peptide chains. The coupling reaction typically involves activation of the C-terminus (carboxy group) of t-Boc-Sarcosine and subsequent nucleophilic attack by the amino group of the next amino acid.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide, with limited water solubility due to the hydrophobic t-Boc group.
  • Stability: The t-Boc group offers stability to the protected amino group under various reaction conditions used in peptide synthesis.

t-Boc-Sarcosine itself does not possess a specific mechanism of action. Its primary function lies in peptide synthesis, where the t-Boc group guides the assembly of the peptide chain and is later removed to reveal the functional amino acid (sarcosine) within the peptide.

  • Eye and skin irritant: Avoid contact with eyes and skin. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Respiratory irritant: Minimize inhalation of dust particles. Consider using a fume hood for manipulation.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-36-6

Wikipedia

N-boc-sarcosine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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